molecular formula C13H18N2 B2678996 1-(3-methylbutyl)-1H-indol-5-amine CAS No. 1094646-06-6

1-(3-methylbutyl)-1H-indol-5-amine

Cat. No.: B2678996
CAS No.: 1094646-06-6
M. Wt: 202.301
InChI Key: CWIZKTHDDBOQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylbutyl)-1H-indol-5-amine is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is a crucial intermediate in the preparation of premafloxacin, a veterinary antibiotic. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation, highlighting its significance in pharmaceutical manufacturing (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Synthesis and Structural Evaluation of Indole and Gramine Derivatives

Research into the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives demonstrates the potential of 1-(3-methylbutyl)-1H-indol-5-amine in contributing to the development of new chemical entities with potential biological activities. The study's findings on the crystal structures and the hydrogen bonding interactions offer insights into the design of molecules with desired properties (Kukuljan, Kranjc, & Perdih, 2016).

Intramolecular Amination of Aryl Bromides

The utility of this compound extends to the synthesis of N-alkylated and N-arylated derivatives via Ullmann-type intramolecular arylamination. This process, facilitated by the CuI-K3PO4-DMF system, showcases the compound's versatility in organic synthesis, offering an efficient method under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008).

Analysis of Non-polar Heterocyclic Aromatic Amines

Research into the analysis of heterocyclic aromatic amines in food products has highlighted the importance of understanding the chemical properties and interactions of compounds like this compound. The development of new sample preparation procedures, such as microwave-assisted extraction and dispersive liquid-ionic liquid microextraction, points to the ongoing need for analytical methods that can accurately detect and quantify such compounds in various matrices (Agudelo Mesa, Padró, & Reta, 2013).

Methylation using Dimethylcarbonate

The catalytic base tributylmethylammonium methylcarbonate has been used for clean N-methylation of indole with dimethylcarbonate, demonstrating the relevance of this compound in methylation reactions. This study underscores the compound's role in the synthesis of pharmaceutical intermediates, highlighting its importance in green chemistry and pharmaceutical manufacturing (Glasnov, Holbrey, Kappe, Seddon, & Yan, 2012).

Properties

IUPAC Name

1-(3-methylbutyl)indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-9-12(14)3-4-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIZKTHDDBOQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.